molecular formula C15H18N2O6S2 B2456883 4-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole CAS No. 1797303-58-2

4-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Cat. No.: B2456883
CAS No.: 1797303-58-2
M. Wt: 386.44
InChI Key: BPIUGQMZRCUFAE-UHFFFAOYSA-N
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Description

4-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a complex organic compound that features a combination of sulfonyl, azetidinyl, and isoxazole functional groups

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its functional groups may impart desirable properties for use in advanced materials, such as polymers or coatings.

    Biological Research: The compound can be used as a probe to study biological pathways involving sulfonyl and isoxazole groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions may target the sulfonyl groups, converting them to sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidine and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Comparison with Similar Compounds

Similar Compounds

    Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid, share structural similarities.

    Isoxazole Derivatives: Compounds like 3,5-dimethylisoxazole are structurally related due to the isoxazole ring.

    Sulfonyl Compounds: Sulfonyl-containing compounds, such as sulfonamides, exhibit similar chemical reactivity.

Uniqueness

4-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O6S2/c1-10-15(11(2)23-16-10)25(20,21)17-8-14(9-17)24(18,19)13-6-4-12(22-3)5-7-13/h4-7,14H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIUGQMZRCUFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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